(Diethylamino)methyl 4-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate
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Overview
Description
(DIETHYLAMINO)METHYL 4-[(3-METHYL-4-NITROBENZOYL)AMINO]BENZOATE is an organic compound with a complex structure that includes both aromatic and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (DIETHYLAMINO)METHYL 4-[(3-METHYL-4-NITROBENZOYL)AMINO]BENZOATE typically involves multiple steps. One common route includes the nitration of a methylbenzoate derivative followed by amination and subsequent reaction with diethylamino compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(DIETHYLAMINO)METHYL 4-[(3-METHYL-4-NITROBENZOYL)AMINO]BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nitrating agents like nitric acid for nitration processes. The conditions often involve specific temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(DIETHYLAMINO)METHYL 4-[(3-METHYL-4-NITROBENZOYL)AMINO]BENZOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (DIETHYLAMINO)METHYL 4-[(3-METHYL-4-NITROBENZOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, influencing their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-[(3-NITROBENZOYL)AMINO]BENZOATE: A similar compound with a methyl group instead of a diethylamino group.
ETHYL 4-[(3-METHYL-4-NITROBENZOYL)AMINO]BENZOATE: Another related compound with an ethyl group.
Uniqueness
(DIETHYLAMINO)METHYL 4-[(3-METHYL-4-NITROBENZOYL)AMINO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H23N3O5 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
diethylaminomethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C20H23N3O5/c1-4-22(5-2)13-28-20(25)15-6-9-17(10-7-15)21-19(24)16-8-11-18(23(26)27)14(3)12-16/h6-12H,4-5,13H2,1-3H3,(H,21,24) |
InChI Key |
FSWBHYIRDTZWAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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